molecular formula C9H15N3O3 B2710434 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers CAS No. 2408975-57-3

4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers

Cat. No.: B2710434
CAS No.: 2408975-57-3
M. Wt: 213.237
InChI Key: ZSJOIIFLXDEVBL-UHFFFAOYSA-N
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Description

4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers is a complex organic compound with a unique structure that includes both pyrrolo and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo and oxazine derivatives, such as:

Uniqueness

What sets 4-acetyl-octahydropyrrolo[3,4-b]morpholine-6-carboxamide,Mixtureofdiastereomers apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6(13)12-2-3-15-8-5-11(9(10)14)4-7(8)12/h7-8H,2-5H2,1H3,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJOIIFLXDEVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC2C1CN(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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